N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3OS2.ClH/c29-20-12-10-19(11-13-20)26(33)31-28-25(27-30-22-8-4-5-9-23(22)34-27)21-14-15-32(17-24(21)35-28)16-18-6-2-1-3-7-18;/h1-13H,14-17H2,(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUBNBWJRSFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₃₀H₂₈BrClN₃O₃S₂
- Molecular Weight : 578.1 g/mol
- CAS Number : 1215727-41-5
This compound features a unique combination of heterocyclic rings that contribute to its biological efficacy.
Research indicates that this compound interacts with various biological targets:
- DNA Interaction : The compound exhibits significant binding affinity to DNA, which may lead to alterations in cellular processes such as replication and repair.
- Enzyme Inhibition : It has been shown to inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair mechanisms. The inhibition of APE1 leads to the accumulation of DNA damage in cells treated with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
Biological Activity and Therapeutic Potential
The compound's biological activities have been evaluated in several studies:
Antitumor Activity
In vitro studies demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed low micromolar activity against HeLa cells, enhancing the cytotoxicity of MMS and TMZ .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its structural features allow it to penetrate microbial membranes effectively.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the molecular structure can significantly affect the biological activity of this class of compounds. For example:
- Substituting different functional groups on the benzamide moiety can enhance or reduce APE1 inhibitory activity.
| Compound Structure | Biological Activity |
|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl) | Anticancer and antibacterial |
| N-(3-(benzo[d]thiazol-2-yl)-6-benzyl) | Enhanced APE1 inhibition |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Combination Therapy : In a study involving combination therapies with alkylating agents, the compound was shown to potentiate the effects of these drugs in resistant cancer cell lines.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis.
Preparation Methods
Alkylation at the 6-Position
Introducing the benzyl group at the 6-position requires alkylation of the secondary amine in the tetrahydrothieno pyridine core. A representative protocol involves reacting 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one with benzyl bromide in acetonitrile using sodium carbonate as a base at 26°C for 28 hours. This method achieves a 90% yield for analogous substrates (Table 1).
Table 1: Alkylation Conditions for 6-Substitution
| Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Tetrahydrothieno pyridine | Benzyl bromide | Sodium carbonate | Acetonitrile | 26 | 28 | 90 |
Amidation at the 2-Position
The 4-bromobenzamide group is installed via amide coupling. Two primary strategies are documented:
Carboxylic Acid Activation
Reacting 2-amino-3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base achieves near-quantitative conversion. Excess acyl chloride (1.5 eq) ensures complete amidation.
Coupling Reagents
Alternative protocols employ HATU or EDCI with HOAt in DMF, enhancing yields for sterically hindered amines. For instance, HATU-mediated coupling at 0°C for 2 hours affords 85–92% yield (Table 2).
Table 2: Amidation Methods Comparison
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acyl chloride | Et₃N | DCM | 25 | 4 | 95 |
| HATU-mediated | HATU, DIPEA | DMF | 0 → 25 | 2 | 92 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) gas in ethyl ether at −5°C precipitates the product. Recrystallization from acetone/water (1:1) enhances purity to >99%, as confirmed by NMR and mass spectrometry.
Critical Parameters :
- Stoichiometry : 1.1 eq HCl ensures complete protonation without excess acid.
- Crystallization : Slow cooling (−5°C, 3 hours) yields monoclinic crystals suitable for X-ray diffraction.
Analytical Validation and Quality Control
Purity Assessment
Impurity Profiling
Common impurities arise from incomplete benzylation (~1.2%) or residual solvents (<0.05%). Ion chromatography detects chloride content (19.5–20.5%).
Q & A
Q. What are the key considerations for synthesizing N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the benzo[d]thiazole core, assembly of the tetrahydrothieno[2,3-c]pyridine scaffold, and coupling with 4-bromobenzamide. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) for amide bond formation .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity. Monitor progress via TLC and confirm purity with HPLC (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzyl group at position 6, bromobenzamide attachment) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~650–660 g/mol) .
- X-ray crystallography : Resolves bond angles/geometry (e.g., using SHELX programs for refinement ).
Advanced Research Questions
Q. How can structural modifications enhance this compound’s biological activity or target specificity?
- Methodological Answer :
- Functional group substitutions : Replace the 4-bromo group with electron-withdrawing groups (e.g., -CN, -CF₃) to modulate electronic properties and binding affinity .
- Heterocycle variation : Substitute benzothiazole with imidazothiazole to alter steric hindrance and improve interaction with enzymatic pockets .
- SAR studies : Test derivatives in vitro (e.g., APE1 endonuclease inhibition assays) and correlate activity with substituent polarity/logP values .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable cytotoxicity)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa) and treatment durations (e.g., 24-hour exposure) to minimize variability .
- Mechanistic profiling : Combine biochemical assays (e.g., APE1 inhibition) with transcriptomics to identify off-target effects .
- Dosage optimization : Test sub-µM to 50 µM ranges to establish dose-response curves and exclude non-specific cytotoxicity .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model binding to APE1’s active site, focusing on hydrogen bonding with Arg73 and hydrophobic interactions with the benzothiazole moiety .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS to identify labile sites (e.g., amide bond hydrolysis) .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
